molecular formula C13H13FN4O3 B2934833 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034389-33-6

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2934833
M. Wt: 292.27
InChI Key: MWNXGFFDSALNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound can be synthesized using various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The synthesis process involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular weight of this compound is 277.255 grams per mole. The compound’s structure includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a fluoropyrimidinyl group and a methylisoxazolyl group.


Chemical Reactions Analysis

The compound’s unique structure allows for various applications, including drug discovery and development. The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches and Crystal Structure : Research has focused on the synthesis and crystallographic analysis of compounds similar to "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone", emphasizing the development of boric acid ester intermediates with benzene rings through multi-step substitution reactions. The compounds' structures were confirmed using various spectroscopic methods and single-crystal X-ray diffraction, providing insights into their crystallographic and conformational characteristics. Molecular structures optimized by density functional theory (DFT) were consistent with the crystal structures, indicating a robust approach to understanding these complex molecules (P.-Y. Huang et al., 2021).

Pharmacological Applications

  • P2X7 Antagonists for Mood Disorders : A distinct application involves the synthesis of P2X7 antagonists, demonstrating the compound's potential in addressing mood disorders through receptor occupancy and solubility studies. This research identified specific derivatives with robust P2X7 receptor occupancy at low doses, indicating significant implications for the treatment of mood disorders. The chosen compound advanced into phase I clinical trials, underscoring its potential clinical utility (C. Chrovian et al., 2018).

Material Science and Chemistry

  • Novel Material Development : The compound and its derivatives have been explored for their potential in material science, specifically in the development of luminescent materials. Through strategic synthesis processes, derivatives exhibiting remarkable Stokes' shifts and quantum yields were identified, enabling the creation of luminescent materials with significant potential for practical applications (G. Volpi et al., 2017).

properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-8-4-11(17-21-8)12(19)18-3-2-10(7-18)20-13-15-5-9(14)6-16-13/h4-6,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNXGFFDSALNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

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